An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)hydrazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)hydrazine: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of (4-chloro-3-methoxyphenyl)hydrazine. This substituted phenylhydrazine is a valuable building block in modern organic synthesis, particularly for constructing complex heterocyclic scaffolds of pharmaceutical interest.
Core Chemical and Physical Properties
(4-Chloro-3-methoxyphenyl)hydrazine, often utilized as its more stable hydrochloride salt, is a nuanced aromatic building block. The strategic placement of the chloro and methoxy groups on the phenyl ring significantly influences its reactivity and the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 178423-72-8 | [1][2][3] |
| Molecular Formula | C₇H₉ClN₂O | [3][4] |
| Molecular Weight | 172.61 g/mol | [3] |
| Monoisotopic Mass | 172.04034 Da | [4] |
| Appearance | Crystalline solid/powder | [5] |
| Purity | Typically ≥95% | [3] |
| Predicted XlogP | 2.0 | [4] |
(Note: Properties such as melting point and solubility can vary, especially when handled as the hydrochloride salt.)
Synthesis of (4-Chloro-3-methoxyphenyl)hydrazine
The most reliable and scalable synthesis of substituted phenylhydrazines proceeds via a classical two-step sequence starting from the corresponding aniline. This method involves diazotization followed by a controlled reduction.
Causality of Experimental Design: The synthesis begins with 4-chloro-3-methoxyaniline. The primary amine is converted into a diazonium salt, an excellent electrophile. This is achieved using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent reduction of the diazonium salt to the hydrazine is the critical step. While various reducing agents can be used, stannous chloride (SnCl₂) in concentrated HCl is a common and effective choice for this transformation.[6] The acidic conditions maintain the product as its hydrochloride salt, which is often more stable and easier to isolate via filtration.
Experimental Protocol: Synthesis via Diazotization-Reduction
-
Diazotization:
-
Suspend 4-chloro-3-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the vigorously stirred suspension to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Continue stirring at this temperature for 30 minutes post-addition to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq.) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Add the cold diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it warm slowly to room temperature. The hydrazine hydrochloride salt will typically precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold water or diethyl ether to remove residual acids and impurities.
-
Dry the product under vacuum to yield (4-chloro-3-methoxyphenyl)hydrazine hydrochloride.
-
Synthesis Workflow Diagram
Caption: General workflow for synthesizing (4-chloro-3-methoxyphenyl)hydrazine HCl.
Chemical Reactivity: The Fischer Indole Synthesis
The synthetic utility of (4-chloro-3-methoxyphenyl)hydrazine is dominated by its role in the Fischer indole synthesis , a robust and versatile method for creating the indole scaffold.[7] This reaction is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[7][8]
Mechanism and Rationale
The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization reaction.[7][9] The choice of acid catalyst is crucial and can range from Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (ZnCl₂, BF₃).[7][8]
The mechanism proceeds through several distinct stages:
-
Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This step is often performed in situ.[10]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[7][11]
-
[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. Under acidic conditions, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond, yielding a di-imine intermediate.[7][9]
-
Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia (or an amine) leads to the formation of the energetically favorable aromatic indole ring.[7]
The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the reaction. The methoxy group (-OCH₃) is electron-donating, which can facilitate the key sigmatropic rearrangement step, potentially allowing for milder reaction conditions.[10] Conversely, the electron-withdrawing nature of the chloro group can influence the regioselectivity of the cyclization.
Fischer Indole Synthesis Mechanism Diagram
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a 6-Chloro-5-methoxy-indole Derivative
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask, dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq.) and a suitable ketone (e.g., cyclohexanone, 1.1 eq.) in a solvent like ethanol or glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone.
-
-
Cyclization:
-
Add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in ethanol) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
The reaction time can vary from 2 to 24 hours depending on the substrates and catalyst.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a base, such as aqueous sodium hydroxide or sodium bicarbonate, which will cause the crude indole product to precipitate.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the pure indole derivative.
-
Applications in Medicinal Chemistry and Drug Discovery
(4-Chloro-3-methoxyphenyl)hydrazine is a valuable starting material in drug discovery because the resulting indole core is a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets.[12] The chloro and methoxy substituents provide medicinal chemists with critical tools for modulating a compound's pharmacological profile.
-
Role of the Methoxy Group (-OCH₃): The methoxy group is a common feature in natural products and approved drugs.[13] It can act as a hydrogen bond acceptor and its presence can improve a molecule's physicochemical properties, such as solubility and metabolic stability.[13] By influencing the electronic properties of the aromatic ring, it can also modulate the binding affinity of the final compound to its target protein.[13]
-
Role of the Chloro Group (-Cl): Chlorine is one of the most frequently utilized halogens in pharmaceuticals.[14] Its inclusion can enhance membrane permeability and oral absorption by increasing lipophilicity. The chloro group can also form halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.[15][16] Furthermore, it can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[15][16]
The combination of these two groups on the hydrazine precursor allows for the synthesis of a diverse library of indole derivatives, which can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][14]
Spectroscopic Data Interpretation
| Technique | Expected Features for (4-Chloro-3-methoxyphenyl)hydrazine |
| ¹H NMR | - A singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. - Aromatic protons appearing as doublets and a doublet of doublets in the 6.8-7.3 ppm region. - Broad signals for the hydrazine (-NHNH₂) protons, which are exchangeable with D₂O. |
| ¹³C NMR | - A signal around 55-56 ppm for the methoxy carbon. - Aromatic carbon signals between 110-160 ppm. The carbons attached to the electronegative Cl and O atoms will be significantly shifted. |
| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z ≈ 172/174, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. - Fragmentation would likely involve the loss of N₂H₃ or CH₃. |
| IR Spectroscopy | - N-H stretching vibrations in the 3200-3400 cm⁻¹ region. - C-H stretching (aromatic and methyl) around 2850-3100 cm⁻¹. - C=C aromatic ring stretching around 1500-1600 cm⁻¹. - Strong C-O ether stretching around 1250 cm⁻¹. |
(Data are predicted based on analogous structures. For ¹H NMR of the hydrochloride salt, chemical shifts, particularly for NH protons, would be further downfield.)[19]
Safety, Handling, and Storage
Substituted phenylhydrazines and their salts are classified as hazardous materials and must be handled with appropriate precautions.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[22] Avoid inhalation of dust and direct contact with skin and eyes.[23][24]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]
-
Toxicity: Phenylhydrazine derivatives are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[18][22] They can cause skin and eye irritation and may cause an allergic skin reaction. Many are suspected carcinogens or mutagens.[22] Always consult the specific Safety Data Sheet (SDS) before use.
References
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